molecular formula C16H23N5O5 B1262530 7-(alpha-D-glucosyl)-N(6)-isopentenyladenine

7-(alpha-D-glucosyl)-N(6)-isopentenyladenine

Cat. No.: B1262530
M. Wt: 365.38 g/mol
InChI Key: ORUWKZNXHJIZKV-HMXKMONRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(alpha-D-glucosyl)-N(6)-isopentenyladenine is a glucosyl-N(6)-isopentenyladenine in which the glucosyl moiety is in the pyranose form, has alpha-D-configuration and is located at position N-7. It has a role as a metabolite. It is a N-glycosyl compound and a glucosyl-N(6)-isopentenyladenine.

Scientific Research Applications

Biological Activity and Metabolic Pathways

7-(alpha-D-glucosyl)-N(6)-isopentenyladenine is a type of cytokinin, a class of plant hormones that play crucial roles in plant growth and development. Research indicates that the glucosylation of cytokinins, such as this compound, is not mandatory for their biological activity. Studies on cytokinin-requiring Nicotiana tabacum cells showed that while glucosylated cytokinins were absorbed, they did not demonstrate biological activity compared to non-glucosylated forms, suggesting that 7-glucosylation is not essential for cytokinin function (Laloue, 2004). Furthermore, N6-(Δ2-isopentenyl)adenosine induced cell division without significant 7-glucosylation, reinforcing the idea that the glucosylation process might not be critical for the expression of cytokinin's biological activities.

Enzymatic Activity and Glycosylation

Enzymatic studies have revealed the intricate mechanisms of glycosylation and its implications for various biochemical processes. For instance, research on Streptococcus sobrinus sucrose 6-alpha-D-glucosyltransferase has shed light on the formation of glucosyl-enzyme complexes, which are crucial for understanding the enzymatic synthesis and modification of glycosidic bonds, a process potentially relevant to the metabolism and function of this compound (Mooser & Iwaoka, 1989).

Plant Growth and Development

Cytokinins like this compound are integral to plant development, influencing processes such as cell division, shoot initiation, and leaf senescence. Studies have shown that different forms of cytokinins, including glucosylated versions, can vary in their biological activity, impacting plant growth in diverse ways. For example, research on tobacco cells and callus demonstrated that N6-(Δ2-isopentenyl)adenine and its derivatives, including the glucosylated forms, play significant roles in promoting growth, with the glucosylated forms possibly serving as protected or storage versions of cytokinins (Laloue, Terrine, & Guern, 1977).

Glycosyltransferase Activity

Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules, forming glycosidic bonds. These enzymes are crucial for the biosynthesis of glycoconjugates, including glycoproteins, glycolipids, and proteoglycans, which are essential for various biological functions. The activity of glycosyltransferases, such as those involved in the N-glucosylation of cytokinins, highlights the complex regulation of hormone activity and metabolism in plants, underscoring the diverse roles of glycosylated compounds like this compound in biological systems (Hou, Lim, Higgins, & Bowles, 2004).

Properties

Molecular Formula

C16H23N5O5

Molecular Weight

365.38 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-7-yl]oxane-3,4,5-triol

InChI

InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)20-7-21(10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19)/t9-,11-,12+,13-,16+/m1/s1

InChI Key

ORUWKZNXHJIZKV-HMXKMONRSA-N

Isomeric SMILES

CC(=CCNC1=NC=NC2=C1N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C

Canonical SMILES

CC(=CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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